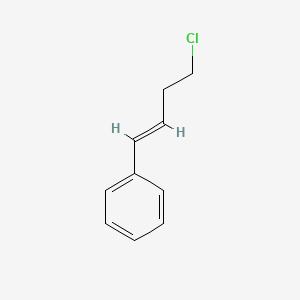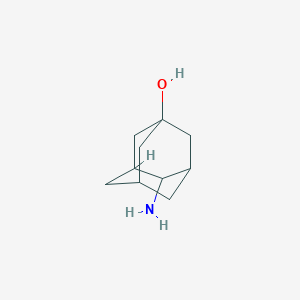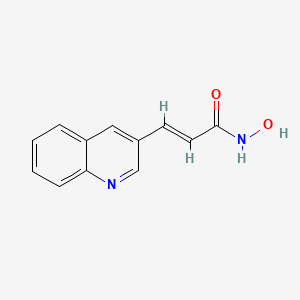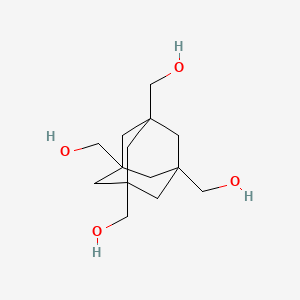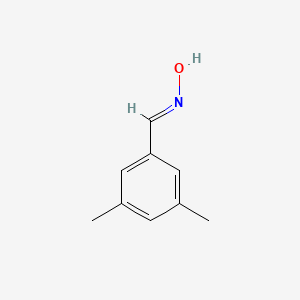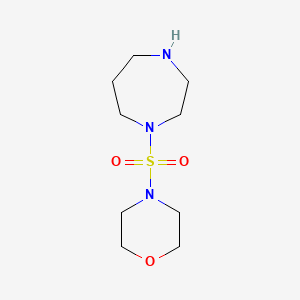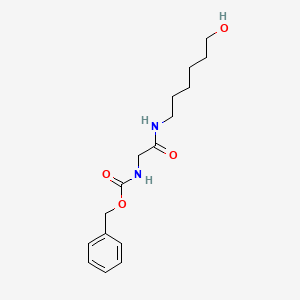![molecular formula C13H9ClO B3038185 3-Chloro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 79213-60-8](/img/structure/B3038185.png)
3-Chloro-[1,1'-biphenyl]-4-carbaldehyde
Descripción general
Descripción
3-Chloro-[1,1'-biphenyl]-4-carbaldehyde (3-CBA) is an aromatic aldehyde that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of a range of compounds, including pharmaceuticals, fragrances, and dyes. 3-CBA has been found to have a range of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action and the advantages and limitations of its use.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Antimicrobial Agents
3-Chloro-[1,1'-biphenyl]-4-carbaldehyde derivatives have been evaluated for their antimicrobial activity. Schiff’s Bases of similar compounds have shown significant effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The most active compound demonstrated a minimum inhibitory concentration (MIC) of 15 μg/mL against all tested organisms (Bairagi, Bhosale, & Deodhar, 2009).
Electrophilic and Alkylating Reactivity
This compound exhibits versatile reactivity, particularly in electrophilic and alkylating reactions. It has been used to synthesize various derivatives, including phthalimide, through sensitive reactions to reducing or alkylating agents (Baglai et al., 2012).
Synthesis of Quinoline Derivatives
Research on analogs of this compound has focused on the synthesis of quinoline derivatives. These studies encompass the development of fused or binary heterocyclic systems with potential biological applications (Hamama et al., 2018).
Crystal Structure and Synthesis
The crystal structure of derivatives of this compound has been determined, revealing insights into the molecular geometry and potential applications in designing new pyrazole derivatives (Xu & Shi, 2011).
Catalysis in Organic Synthesis
Its derivatives have been used in palladium-catalyzed reactions, showing high activity in the Suzuki reaction, an important type of cross-coupling reaction used in organic synthesis (Potkin et al., 2014).
Homocysteine Detection in Biological Systems
A fluorescent probe derived from this compound showed high selectivity and sensitivity for detecting homocysteine, a significant compound in biological systems, indicating its potential in biomedical research (Chu et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds such as chlorinated biphenyls are known to interact with various cellular components .
Mode of Action
It’s known that chlorinated biphenyls, which share a similar structure, can undergo various reactions such as suzuki–miyaura cross-coupling and Friedel-Crafts alkylation . These reactions involve the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules .
Biochemical Pathways
Chlorinated biphenyls and their derivatives are known to be degraded by bacteria through various pathways . The degradation of biphenyl, a similar compound, is initiated by a biphenyl 2,3-dioxygenase .
Pharmacokinetics
It is also reported to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor .
Result of Action
Chlorinated biphenyls, which share a similar structure, are known to be toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-[1,1’-biphenyl]-4-carbaldehyde. For instance, polychlorinated biphenyls (PCBs), a related group of compounds, are known to be persistent environmental pollutants . They remain in the environment for a long period due to their low reactivity and stability in harsh environmental conditions .
Propiedades
IUPAC Name |
2-chloro-4-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRMQYYLRHRMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



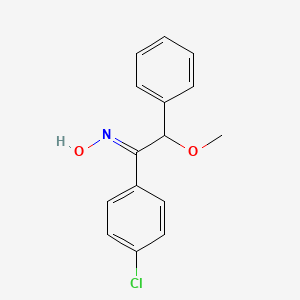

![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3038112.png)

